2-(2-Benzyloxyphenyl)nicotinic acid

Übersicht

Beschreibung

Molecular Structure Analysis

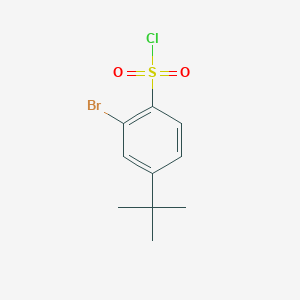

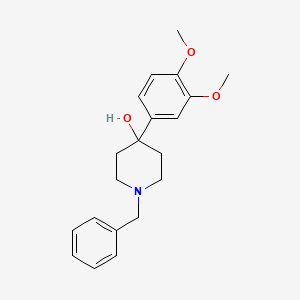

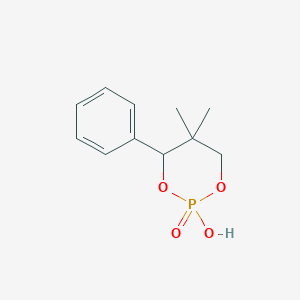

The molecular formula of “2-(2-Benzyloxyphenyl)nicotinic acid” is C19H15NO3. This compound is a derivative of pyridine, with a carboxyl group (COOH) at the 3-position . The molecular weight is 305.3 g/mol.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, it’s worth noting that nicotine, a related compound, has been shown to upregulate ACE2 expression, increasing competence for SARS-CoV-2 in human pneumocytes .Wissenschaftliche Forschungsanwendungen

2-(2-Benzyloxyphenyl)nicotinic acid has been studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, which makes it a useful tool for studying various biological processes. For example, this compound has been used to study the effects of acetylcholine on the nervous system, to investigate the role of nicotinic acid in lipid metabolism, and to explore the effects of nicotinic acid on the cardiovascular system. In addition, this compound has been used to study the effects of nicotinic acid on the immune system, to examine the role of nicotinic acid in the regulation of gene expression, and to investigate the role of nicotinic acid in the development of cancer.

Wirkmechanismus

Target of Action

2-(2-Benzyloxyphenyl)nicotinic acid, hereafter referred to as BPN, is a derivative of nicotinic acid (NA), also known as niacin . Niacin is a B vitamin used to treat hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions . The primary targets of BPN are likely to be similar to those of niacin, which include nicotinic receptors .

Mode of Action

Nicotinic acid acts as an agonist at nicotinic acetylcholine receptors, stimulating neurons and ultimately blocking synaptic transmission . It’s plausible that BPN, as a derivative of nicotinic acid, may interact with its targets in a similar manner.

Biochemical Pathways

The biochemical pathways affected by BPN are likely to be similar to those affected by nicotinic acid. Nicotinic acid is a primary metabolite in the biosynthesis pathway that supplies NAD, an essential cofactor for many oxidation–reduction reactions . The pyridine part of nicotine and other related alkaloids is derived from nicotinic acid .

Pharmacokinetics

Based on the pharmacokinetics of nicotinic acid, it can be inferred that bpn would have similar adme (absorption, distribution, metabolism, and excretion) properties . Nicotine equilibrates in the endoplasmic reticulum within seconds of extracellular application and leaves as rapidly after removal from the extracellular solution .

Result of Action

Nicotinic acid has a broad spectrum of effects, including attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .

Action Environment

The action environment of BPN is likely to be similar to that of nicotinic acid. The broad application of nicotinic acid arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Vorteile Und Einschränkungen Für Laborexperimente

2-(2-Benzyloxyphenyl)nicotinic acid has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and is cost-effective. In addition, it has a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, there are also some limitations to using this compound in laboratory experiments. For example, the effects of this compound may vary depending on the dose and duration of exposure. In addition, this compound may interact with other drugs and may produce undesirable side effects.

Zukünftige Richtungen

There are several potential future directions for the use of 2-(2-Benzyloxyphenyl)nicotinic acid in scientific research. For example, further research could be conducted to explore the effects of this compound on other biological processes, such as metabolism, immunity, and gene expression. In addition, research could be conducted to examine the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or analgesic agent. Furthermore, research could be conducted to investigate the potential toxic effects of this compound and to develop strategies to minimize these effects. Finally, research could be conducted to examine the potential use of this compound as a drug delivery system.

Eigenschaften

IUPAC Name |

2-(2-phenylmethoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)16-10-6-12-20-18(16)15-9-4-5-11-17(15)23-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBSDJZAZRARLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591248 | |

| Record name | 2-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1258622-71-7 | |

| Record name | 2-[2-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-](/img/structure/B3059361.png)

![Piperidine, 1-[2-(ethylsulfonyl)ethyl]-](/img/structure/B3059364.png)